![molecular formula C₃₈H₄₄N₆O₁₀ B1141258 Irbesartan N-|A-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester CAS No. 224170-69-8](/img/structure/B1141258.png)
Irbesartan N-|A-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Irbesartan N-|A-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester (INAME) is a novel synthetic compound that has been developed for use in laboratory experiments. INAME is a prodrug of irbesartan, a selective angiotensin II receptor antagonist drug used to treat high blood pressure. INAME is produced by the reaction of irbesartan with a glucuronide ester, which is then methylated. This compound has been shown to have a variety of biochemical and physiological effects, and is an attractive option for use in laboratory experiments.
科学的研究の応用
1. Treatment of Type 2 Diabetes and Microalbuminuria Irbesartan has been used in the treatment of patients with Type 2 Diabetes and Microalbuminuria . The Irbesartan in Patients with Type 2 Diabetes and Microalbuminuria (IRMA 2) study evaluated the impact of irbesartan treatment on biomarkers of low-grade inflammation, endothelial dysfunction, growth factors, and advanced glycation end products (AGEs) . The study found that irbesartan treatment reduces low-grade inflammation in this high-risk population, which may reduce the risk of micro- and macrovascular disease .
Antihypertensive Activity
Irbesartan is an angiotensin II receptor antagonist drug with antihypertensive activity . It is used in the treatment of hypertension and heart failure .
Enhancement of Solubility and Bioavailability
The bioavailability of Irbesartan is limited due to poor solubility and first-pass metabolism . Research has been conducted to design, develop, and characterize cyclodextrin complexed Irbesartan loaded solid lipid nanoparticles for enhanced solubility, sustained release behavior, and subsequently improved bioavailability through oral administration .
4. Reduction of Biomarkers of Inflammatory Activity Irbesartan treatment has been found to reduce biomarkers of inflammatory activity in patients with Type 2 Diabetes and Microalbuminuria . This includes a significant decrease in high-sensitivity C-reactive protein (hs-CRP) and fibrinogen, and a slower increase in interleukin (IL)-6 compared to the placebo group .
5. Potential Role in Reducing Cardiovascular Disorders The enhanced activity of the renin-angiotensin-aldosterone system (RAAS) in diabetes plays an important role in the hemodynamic and nonhemodynamic pathogenetic mechanisms involved in kidney and cardiovascular disorders . Irbesartan, by diminishing RAAS activity, may play a beneficial role in reducing these disorders .
6. Potential Role in Reducing Kidney Disorders As mentioned above, the enhanced RAAS activity in diabetes plays a significant role in kidney disorders . By diminishing RAAS activity, Irbesartan may also play a beneficial role in reducing kidney disorders .
特性
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N6O10/c1-6-7-14-29-39-38(19-10-11-20-38)37(49)43(29)21-25-15-17-26(18-16-25)27-12-8-9-13-28(27)34-40-42-44(41-34)35-32(53-24(4)47)30(51-22(2)45)31(52-23(3)46)33(54-35)36(48)50-5/h8-9,12-13,15-18,30-33,35H,6-7,10-11,14,19-21H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSGMKYWGKQGGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N6O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。